![molecular formula C20H13Cl2N5O5 B2971363 N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921852-21-3](/img/no-structure.png)
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C20H13Cl2N5O5 and its molecular weight is 474.25. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multi-Targeted Kinase Inhibitors
Pyrrolopyrimidine derivatives have been identified as potential multi-targeted kinase inhibitors. These compounds can inhibit various kinases involved in cancer cell proliferation and survival. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines and have been compared to well-known kinase inhibitors like sunitinib .
Apoptosis Inducers
These derivatives can act as apoptosis inducers, promoting programmed cell death in cancer cells. This is a crucial mechanism for cancer treatment as it can selectively target and eliminate cancerous cells without affecting healthy ones. Molecular docking studies have supported the potential of these compounds to bind with apoptotic proteins, influencing cell cycle arrest and apoptosis .
Anticancer Agents
Pyrrolopyrimidines serve as scaffolds for constructing targeted anti-cancer agents. They have been found in biologically active compounds with anticancer properties. Researchers are developing novel pyrrolopyrimidine derivatives for the treatment of various cancers .
Thyroid Drugs and Leukemia Treatment
Some pyrimidine derivatives are used in the production of thyroid drugs and in the treatment of leukemia. Their chemical structure allows them to be effective in regulating thyroid function and combating leukemia cells .
Plant Growth Regulation and Herbicidal Activity
These compounds also find applications in agriculture as plant growth regulators and herbicides. Their molecular structure can be designed to target specific plant pathways, promoting growth or inhibiting the growth of weeds .
Anti-Hyperglycemic Compounds
Pyrrolopyrimidine derivatives have been evaluated as anti-hyperglycemic compounds, showing promise in the treatment of conditions like diabetes. They can potentially regulate blood sugar levels by influencing various biological pathways .
Propiedades
Número CAS |
921852-21-3 |
|---|---|
Nombre del producto |
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Fórmula molecular |
C20H13Cl2N5O5 |
Peso molecular |
474.25 |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H13Cl2N5O5/c1-25-9-13(18(28)23-11-4-7-14(22)15(8-11)27(31)32)16-17(25)19(29)26(20(30)24-16)12-5-2-10(21)3-6-12/h2-9H,1H3,(H,23,28)(H,24,30) |
Clave InChI |
RLGZPXOAZQHNMS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)


![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)
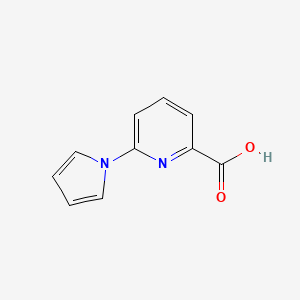
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)
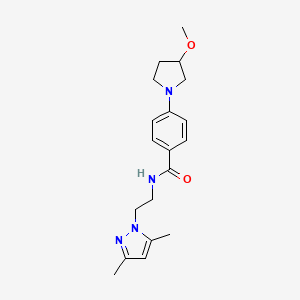
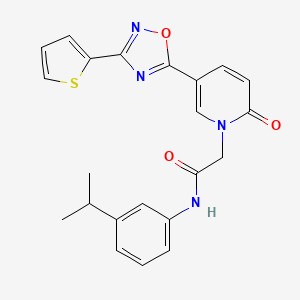
![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)
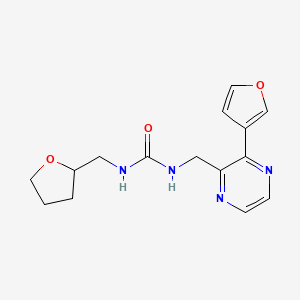
![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)
![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)
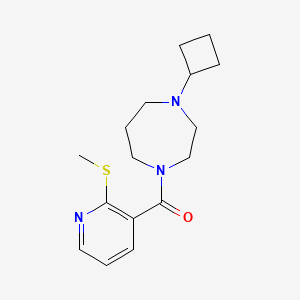
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)